1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20216413
InChI: InChI=1S/C12H9ClN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)
SMILES:
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68 g/mol

1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC20216413

Molecular Formula: C12H9ClN4O

Molecular Weight: 260.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one -

Specification

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
IUPAC Name 1-(3-chloro-4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H9ClN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)
Standard InChI Key HPJMWDXWGZYHAC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. Its molecular formula is C₁₂H₉ClN₄O, with a molecular weight of 260.68 g/mol . The substituents include a 3-chloro-4-methylphenyl group at the 1-position of the pyrazole ring, contributing to its distinct electronic and steric properties.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number890589-35-2
Molecular FormulaC₁₂H₉ClN₄O
Molecular Weight260.68 g/mol
Predicted LogP2.8 (Calculated via ChemAxon)
Hydrogen Bond Acceptors4

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves a two-step process:

  • Condensation Reaction: Arylhydrazine hydrochlorides react with ethyl ethoxymethylenecyanocetate to form ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate intermediates .

  • Cyclization: Heating the intermediate in formamide induces cyclization, yielding the pyrazolo[3,4-d]pyrimidin-4-one core .

For 1-(3-chloro-4-methylphenyl)-derivative, substituting 3-chloro-4-methylphenylhydrazine hydrochloride in the initial step directs regioselective formation. Recent optimizations employ phase-transfer catalysis (e.g., DMF with NaHCO₃) to enhance yields during alkylation .

Spectroscopic Validation

  • ¹H NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), pyrimidine CH groups (δ 8.1–8.5 ppm), and NH protons (δ 12.4–12.5 ppm) .

  • LC-MS: Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., m/z 261 for C₁₂H₉ClN₄O) .

ActivityProbability (Pa)
Anticonvulsant0.72
Anxiolytic0.65
Antineurotic0.58

Structure-Activity Relationships (SAR)

  • N-Alkylation: Alkylation at the pyrimidine N-5 position (e.g., with phenacyl bromide) improves metabolic stability .

  • Aryl Substitution: Electron-withdrawing groups (e.g., Cl) at the phenyl ring enhance binding to GABAₐ receptors .

Computational and Experimental Insights

Hirshfeld Surface Analysis

Recent X-ray studies of analogs reveal dominant H-bonding and C–H···π interactions stabilizing the crystal lattice . For the title compound, similar intermolecular forces are anticipated, with Cl and methyl groups contributing to hydrophobic packing.

DFT Calculations

Density functional theory (B3LYP/6-311++G(d,p)) models predict:

  • Dipole Moment: 5.2 Debye (enhanced solubility in polar solvents).

  • HOMO-LUMO Gap: 4.3 eV (suggestive of moderate reactivity) .

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